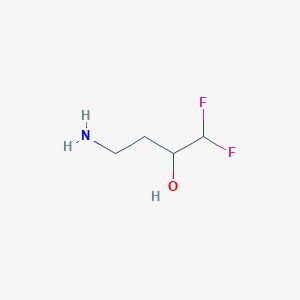

4-Amino-1,1-difluorobutan-2-ol

Description

Significance of Organofluorine Compounds in Advanced Chemical Sciences

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical sciences. wikipedia.org The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity and small size lead to unique characteristics in the resulting compounds. numberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal stability of many organofluorine compounds. wikipedia.org

These unique properties have made organofluorine compounds indispensable in numerous fields. In medicine, it is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom, including top-selling drugs. cas.cn The presence of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. numberanalytics.comcas.cn Similarly, the agrochemical industry utilizes organofluorine compounds to create more potent and stable pesticides and herbicides. wikipedia.orgnumberanalytics.com Beyond the life sciences, these compounds are critical in materials science, leading to the development of advanced polymers like Polytetrafluoroethylene (PTFE), refrigerants, and specialized solvents. wikipedia.orgnumberanalytics.comworktribe.com The widespread impact of these synthetic compounds underscores the importance of ongoing research into new fluorination methods and novel fluorinated molecules. cas.cnworktribe.com

The Foundational Role of Fluorinated Amino Alcohol Scaffolds in Modern Organic Synthesis

Within the vast field of organofluorine chemistry, fluorinated amino alcohols have emerged as particularly valuable building blocks. nih.gov These difunctional compounds, possessing both an amine and an alcohol group, provide a versatile scaffold for constructing more complex molecules. nih.gov The strategic placement of fluorine atoms on the amino alcohol backbone allows chemists to fine-tune properties such as lipophilicity and basicity, which is crucial in drug design and catalysis. mdpi.com

The synthesis of chiral, enantiomerically pure fluorinated amino alcohols is a significant focus of modern organic synthesis. acs.org These chiral scaffolds are instrumental in asymmetric synthesis, where they can act as efficient catalysts or ligands to control the stereochemical outcome of a reaction. nih.govmdpi.com For example, β-amino-α-trifluoromethyl alcohols have been shown to be more effective ligands in certain reactions than their non-fluorinated counterparts. nih.gov Furthermore, these scaffolds are key starting materials for the preparation of fluorinated peptidomimetics and other biologically active molecules, demonstrating their foundational role in medicinal chemistry and chemical biology. nih.gov Researchers have developed various synthetic strategies, such as proline-catalyzed Mannich-type reactions, to access these valuable structures with high selectivity. acs.org

Overview of Research Trajectories for 4-Amino-1,1-difluorobutan-2-ol and Related Analogues

Research concerning this compound and its analogues is situated at the frontier of developing novel fluorinated building blocks for specialized applications. While detailed studies on this compound itself are part of emerging research, its structural motifs are of significant interest. The compound, with its primary amine, secondary alcohol, and a gem-difluoro group, represents a synthetically useful combination of functional groups.

Basic chemical information for this compound is available from chemical suppliers and databases, indicating its use as a research chemical. biosynth.comsigmaaldrich.com Its properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1538626-71-9 |

| Molecular Formula | C4H9F2NO |

| Molecular Weight | 125.12 g/mol |

| SMILES Code | NCCC@@HO |

Data sourced from available chemical catalogs. biosynth.combldpharm.com

The research trajectory for this compound and its analogues primarily involves their application as building blocks in the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries. Analogues such as 4-Amino-2,2-difluorobutan-1-ol are studied for their potential in designing molecules with improved pharmacokinetic properties. The synthesis of these compounds often involves multi-step processes, including selective fluorination and functional group manipulations. mdpi.com

The investigation into related structures provides insight into the potential applications and research directions for this compound. The study of how different fluorination patterns (e.g., vicinal vs. skipped) affect molecular properties like lipophilicity is an active area of research that informs the design of new bioactive compounds. soton.ac.uk

Table 2: Selected Analogues of this compound and Their Research Context

| Compound Name | CAS Number | Key Features/Research Area |

|---|---|---|

| 4-Amino-2,2-difluorobutan-1-ol | 2358038-28-3 | Used as a building block in the synthesis of complex fluorinated organic compounds; investigated in drug development. |

| 4-Amino-1,1-difluorobutan-2-one | 165714155 (CID) | A ketone precursor or related structure, useful in synthesizing various derivatives. nih.gov |

| 1-Amino-4,4-difluoropentan-2-ol | 137422003 (CID) | An analogue with a methyl group, potentially altering steric and electronic properties. nih.gov |

| 4-Amino-1,3-difluorobutan-2-ol | 90776814 (CID) | A "skipped" difluoro analogue, studied to understand the impact of fluorine atom spacing on molecular properties. nih.gov |

The ongoing synthesis and evaluation of these and other fluorinated amino alcohols will continue to provide valuable tools for chemists, enabling the creation of novel molecules with tailored properties for a wide range of scientific and technological applications.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-2,2-difluorobutan-1-ol |

| 4-Amino-1-bromo-1,1-difluorobutan-2-ol |

| (S)-4-Amino-1,1-difluorobutan-2-ol |

| 4-Amino-1,1-difluorobutan-2-one |

| 3-Amino-1,1-difluorobutan-2-ol |

| 1,1-Difluorobutan-2-ol |

| 4-Amino-1,3-difluorobutan-2-ol |

| 1-Amino-4,4-difluoropentan-2-ol |

| Polytetrafluoroethylene (PTFE) |

| β-amino-α-trifluoromethyl alcohols |

| Diethyl 1,1-difluorobut-3-enylphosphonate |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,1-difluorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO/c5-4(6)3(8)1-2-7/h3-4,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUZTAYYIQVQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538626-71-9 | |

| Record name | 4-amino-1,1-difluorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 Amino 1,1 Difluorobutan 2 Ol and Analogous Difluorinated Amino Alcohols

Chemo- and Regioselective Synthetic Pathways to 4-Amino-1,1-difluorobutan-2-ol

Chemo- and regioselectivity are paramount in constructing the target molecule, ensuring that reactions occur at the intended functional groups and positions without unintended side reactions.

A primary challenge in the synthesis of this compound is the introduction of the C1 geminal-difluoro group. This can be accomplished either by building the molecule from a pre-fluorinated starting material or by introducing the fluorine atoms onto a non-fluorinated precursor.

One prominent strategy involves nucleophilic difluoromethylation. For instance, a facile synthesis of related anti-α-(difluoromethyl)-β-amino alcohols has been achieved using a nucleophilic difluoromethylation approach with the reagent Me3SiCF2SO2Ph. researchgate.net This method demonstrates how a difluoromethyl group can be added to an imine precursor, which can be subsequently reduced to form the amino alcohol. Another approach involves the trifluoromethylation of β-keto-benzyl-O-oximes using the Ruppert-Prakash reagent (TMSCF3), followed by reduction. mdpi.com While this yields a trifluoromethyl group, it showcases a strategy of installing a fluoroalkyl group that can be conceptually adapted.

A summary of common fluorination strategies is presented below.

| Strategy | Reagent Example | Precursor Functional Group | Description |

| Nucleophilic Difluoromethylation | Me3SiCF2SO2Ph | Imine / Aldehyde | Addition of a "CF2" nucleophile to an electrophilic carbon. researchgate.net |

| Nucleophilic Trifluoromethylation | TMSCF3 (Ruppert-Prakash) | Ketone | Addition of a "CF3" nucleophile, followed by subsequent synthetic steps. mdpi.com |

| Deoxofluorination | DAST (Diethylaminosulfur trifluoride) | Ketone / Aldehyde | Conversion of a carbonyl group directly into a gem-difluoro group. |

The construction of the four-carbon backbone with the required C2 hydroxyl and C4 amino groups can be approached in several ways. One effective method is to begin with a smaller, functionalized building block. For example, the synthesis of non-fluorinated 4-aminobutanol can be achieved by the catalytic isomerization of but-2-ene-1,4-diol to a mixture of 4-hydroxybutyraldehyde (B1207772) and 2-hydroxytetrahydrofuran, followed by aminating catalytic hydrogenation. google.com Another route involves the reduction of 4-hydroxy-2-butanone (B42824) oxime in the presence of a zinc catalyst to yield aminobutanol. google.com

A more advanced strategy for fluorinated analogues starts with an already fluorinated precursor. A highly effective method for analogous α-(difluoromethyl)-β-amino alcohols begins with optically active 3,3-difluorolactaldehyde. acs.orgnih.gov This three-carbon fluorinated aldehyde serves as a key building block, onto which the remainder of the carbon chain and the amino group are installed. This approach elegantly combines the introduction of the difluoro moiety and the backbone construction from the outset.

Given the presence of two reactive functional groups—an amine and an alcohol—protecting group strategies are essential for a successful synthesis. wikipedia.org Protecting groups are temporarily attached to a functional group to decrease its reactivity, allowing other parts of the molecule to be modified selectively. organic-chemistry.org

For a molecule like this compound, an orthogonal protection strategy is often employed. wikipedia.orguchicago.edu This involves using protecting groups for the amine and alcohol that can be removed under different conditions. For example, the amino group can be protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to many reaction conditions but can be removed with acid. The hydroxyl group can be protected as a silyl (B83357) ether, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether, which is stable to the conditions used for many other transformations but can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). youtube.com

The choice of protecting groups is critical and must be compatible with all synthetic steps, including the fluorination and backbone construction stages.

| Functional Group | Protecting Group | Abbreviation | Deprotection Condition |

| Amine | tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) organic-chemistry.org |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) organic-chemistry.org |

| Alcohol | Trimethylsilyl Ether | TMS | H3O+ or Fluoride (TBAF) youtube.com |

| Alcohol | tert-Butyldimethylsilyl Ether | TBDMS | Fluoride (TBAF) |

Stereoselective Synthesis of Chiral this compound Derivatives

The C2 hydroxyl group in this compound is a stereocenter, meaning the synthesis must control the three-dimensional arrangement of the atoms to produce a specific enantiomer or diastereomer.

The creation of the chiral C2 alcohol can be achieved through several asymmetric methods. A common approach is the asymmetric reduction of a precursor ketone, 4-amino-1,1-difluoro-2-butanone. This can be accomplished using chiral reducing agents or catalysts that preferentially deliver a hydride to one face of the ketone, leading to an excess of one enantiomer of the alcohol.

Transition metal catalysis offers another powerful tool. Copper-catalyzed asymmetric propargylic amination reactions have been used to generate chiral γ-amino alcohols featuring tertiary carbon stereocenters. acs.orgnih.gov While the specific substitution pattern differs, the principle of using a chiral copper-ligand complex to control the stereochemical outcome of a C-N bond formation is applicable to the synthesis of complex chiral amino alcohols. The use of 1,2-amino alcohols as chiral auxiliaries is also a well-established strategy in asymmetric synthesis. acs.org

When synthesizing molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. For analogues of this compound, specifically α-(difluoromethyl)-β-amino alcohols, methods have been developed to selectively produce the anti-diastereomer.

One highly efficient method is a one-step, three-component reaction developed by G. K. Surya Prakash, et al. acs.orgnih.gov This reaction combines an optically active α,α-difluoroaldehyde (like 3,3-difluorolactaldehyde), an amine, and an organoboronic acid to directly form anti-α-(difluoromethyl)-β-amino alcohols with high diastereoselectivity. acs.orgnih.gov

Another approach achieves diastereoselectivity through nucleophilic difluoromethylation. The reaction of imines with Me3SiCF2SO2Ph was found to produce anti-α-(difluoromethyl)-β-amino alcohols with good to excellent yields and modest to good diastereoselectivity. researchgate.net It was noted that the choice of solvent plays a critical role, with apolar solvents such as toluene (B28343) enhancing the preference for the anti product. researchgate.net

A comparison of these two diastereoselective methods is detailed below.

| Method | Key Reagents | Key Features | Diastereoselectivity |

| Three-Component Condensation | Difluoroaldehyde, Amine, Organoboronic Acid | One-step process; starts with chiral fluorinated building block. acs.orgnih.gov | High preference for anti isomer. acs.org |

| Nucleophilic Difluoromethylation | Imine, Me3SiCF2SO2Ph | Solvent-dependent selectivity; apolar solvents improve diastereoselectivity. researchgate.net | Modest to good preference for anti isomer. researchgate.net |

Enantioselective Methodologies for Chiral Fluorinated Amino Alcohol Production

The synthesis of single-enantiomer chiral vicinal amino alcohols is a critical focus in synthetic chemistry due to their prevalence in natural products, pharmaceuticals, and as chiral catalysts. rsc.org The development of methodologies for producing enantiomerically pure fluorinated amino alcohols is particularly challenging but essential for creating novel bioactive compounds.

One established approach involves the stereoselective reduction of an intermediate amino ketone following the reaction of a 1-(trifluoromethyl) epoxy ether with dimethylaluminum amide. This method has been used to prepare anti-(Trifluoromethyl) β-amino alcohols with high diastereoisomeric excess (90%). acs.org Furthermore, by employing salen-mediated chiral epoxidation of a 1-(trifluoromethyl) enol ether, homochiral epoxy ethers can be produced, which then lead to chiral amino alcohols. acs.org

Another strategy focuses on the enantioselective fluorination of molecules containing an amino group precursor. For instance, α-fluorinated β²-amino acids have been synthesized from carboxylic acids. The process involves conversion to an Evan's oxazolidinone, followed by enantioselective fluorination and alkylation, achieving high diastereomeric excess (>95%). acs.org Subsequent chemical modifications yield the desired optically active α-fluorinated β²-amino acids. acs.org

Recent advances have also centered on the direct, late-stage fluorination of amino acid and peptide structures, providing a convenient route to a wide array of fluorinated products. rsc.org These methods often utilize transition-metal catalysis or novel fluoroalkylating reagents to achieve high selectivity. rsc.org The development of catalytic asymmetric fluorination, particularly involving transition metal enolates, has been a significant area of research. nih.gov For example, chiral bis(oxazoline)–copper complexes have been employed for the catalytic enantioselective fluorination of β-ketoesters, which are precursors to chiral alcohols. nih.gov

Interactive Table: Enantioselective Fluorination Methods

| Method | Precursor | Key Reagents/Catalysts | Product Type | Selectivity |

|---|---|---|---|---|

| Chelation-Controlled Reduction | 1-(Trifluoromethyl) epoxy ethers | Dimethylaluminum amide | anti-(Trifluoromethyl) β-amino alcohols | 90% de |

| Chiral Auxiliary Method | Carboxylic acids | Evan's oxazolidinone, Electrophilic Fluorinating Agent | α-Fluorinated β²-amino acids | >95% de |

| Metal-Catalyzed Fluorination | β-ketoesters | Chiral bis(oxazoline)–copper complex | Fluorinated β-ketoesters | Up to >80% ee |

Biocatalytic Approaches to Fluorinated Amino Alcohols

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high stereo- and enantioselectivity under mild reaction conditions. mdpi.comresearchgate.net The use of enzymes for producing chiral fluorinated amino alcohols has gained significant traction, addressing many of the challenges associated with chemical methods. nih.govrsc.org

A groundbreaking approach involves the directed evolution of non-haem iron enzymes to catalyze enantioselective C(sp³)–H fluorination. nih.gov Researchers successfully repurposed a plant-derived enzyme, 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), to perform this challenging transformation. Through directed evolution, an enzyme variant was created with over 200-fold higher activity and excellent enantioselectivity, capable of converting various substrates into enantioenriched organofluorine compounds. nih.gov This biocatalytic method represents a rare example of catalytic asymmetric C(sp³)–H fluorination and has been demonstrated on a gram scale. nih.gov

Enzymes such as dehydrogenases have also been employed for the synthesis of fluorinated amino acids. For example, alanine (B10760859) dehydrogenase and diaminopimelate dehydrogenase have been used for the in vitro production of (R)-3-fluoroalanine and (S)-3-fluoroalanine, respectively, from 3-fluoropyruvate with complete enantiomeric excess. nih.gov These dehydrogenases were also capable of converting trifluoropyruvate into trifluorinated alanine, expanding the scope of fluorine biocatalysis. nih.gov

Enzymatic Cascades for Stereo- and Chemoselective Amino Alcohol Production from Diols and Epoxides

Enzymatic cascades, where multiple biocatalytic reactions are performed in a single pot, offer an efficient and atom-economical route to chiral amino alcohols. nih.govjove.com These cascades can be designed to convert simple starting materials like diols and epoxides into valuable, highly functionalized products.

An engineered two-enzyme cascade has been developed to selectively convert C4–C7 diols into the corresponding amino alcohols. rsc.org This system operates under mild, aqueous conditions at room temperature. By engineering the rate-limiting enzyme and optimizing reaction conditions, a nearly 30-fold increase in amino alcohol production was achieved with 99% selectivity. rsc.org While not demonstrated on a fluorinated substrate, this cascade provides a green and sustainable pathway that could be adapted for fluorinated diols.

Multi-step biocatalytic strategies have also been established by coupling different enzyme classes. For instance, a transketolase (TK) and a transaminase (TAm) have been combined to synthesize chiral amino alcohols. nih.govucl.ac.uk Such cascades harness the selectivity of each enzyme to build molecular complexity in a controlled manner. acs.org The synthesis of aliphatic chiral β- and γ-amino alcohols from amino acids has been achieved through cascades involving dioxygenases and decarboxylases, which introduce the hydroxyl group with high diastereoselectivity. nih.gov

Whole-Cell Biocatalysis for Efficient Fluorinated Amino Alcohol Synthesis

Whole-cell biocatalysis utilizes entire microbial cells as the catalyst, which can be more cost-effective and robust than using isolated enzymes. This approach is particularly advantageous for industrial-scale processes, as it eliminates the need for costly enzyme purification and can facilitate cofactor regeneration. nih.gov

The practicality of whole-cell systems for fluorination has been demonstrated in the gram-scale synthesis of chiral organofluorides using E. coli cells that overexpress an engineered C–H fluorinating enzyme. nih.gov This highlights the potential of whole-cell biocatalysts for the practical production of complex fluorinated molecules.

To overcome challenges related to substrate transport across the cell membrane, cell surface display systems have been developed. In one study, a fluorinase was displayed on the surface of E. coli using the N-terminal domain of an ice nucleation protein. nih.gov This system successfully synthesized 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) from S-adenosyl-L-methionine (SAM) with a yield of 55%, comparable to methods using purified enzymes. nih.gov This approach improves catalytic efficiency by bringing the enzyme into direct contact with the substrate in the reaction medium. nih.govacs.org

Interactive Table: Comparison of Biocatalytic Systems

| System | Biocatalyst | Substrate Type | Key Advantage | Reported Yield/Conversion |

|---|---|---|---|---|

| Isolated Enzymes | Evolved ACCO | Prochiral alkanes | High enantioselectivity for C-H fluorination | Excellent yields, >99% ee |

| Enzymatic Cascade | Dioxygenase & Decarboxylase | Amino acids | High diastereoselectivity | Excellent yields |

| Whole-Cell Catalysis | E. coli displaying Fluorinase | S-adenosyl-L-methionine (SAM) | No enzyme purification, reusable | 55% yield of 5'-FDA |

Continuous-Flow Biocatalytic Systems for Scalable Production of β-Amino Alcohols

Continuous-flow reactor technology offers significant advantages for scaling up biocatalytic processes, including improved efficiency, safety, and process control. polimi.it When combined with immobilized enzymes, continuous-flow systems enable catalyst reuse and straightforward product isolation. acs.org

An efficient method for preparing β-amino alcohols has been developed using a continuous-flow reactor packed with an immobilized lipase (B570770) (Lipozyme TL IM). mdpi.com This system catalyzes the ring-opening of epoxides with amines to produce a range of β-amino alcohols. The process benefits from mild reaction conditions (35 °C) and a short residence time (20 minutes), making it a promising alternative for scalable synthesis. mdpi.com

Multi-enzyme cascades have also been successfully implemented in continuous-flow microreactors. A coupled transketolase-transaminase system was established in a modular microfluidic device, demonstrating the power of this platform for process optimization and the investigation of cascade reactions. nih.gov Flow systems are particularly valuable for overcoming incompatibilities between different biocatalysts in sequential cascades, allowing for combinations that would be unattainable in a single batch reaction. nih.gov For example, reactive carbonyl intermediates can be generated in one module and then passed to subsequent packed-bed reactors containing different aminating enzymes. nih.gov This modular approach enhances the versatility and efficiency of biocatalytic synthesis for scalable production. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of Difluorinated Amino Alcohols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic molecules. The presence of the spin-1/2 nucleus, ¹⁹F, which has 100% natural abundance and high sensitivity, makes ¹⁹F NMR a powerful technique for gaining detailed structural insights. alfa-chemistry.combiophysics.orgchemrxiv.orgnsf.gov

¹⁹F NMR spectroscopy is highly effective for characterizing difluorinated compounds due to its high sensitivity and wide range of chemical shifts, which provides high resolution and simplifies spectra compared to ¹H NMR. chemrxiv.orghuji.ac.il The chemical shift of a fluorine nucleus is extremely sensitive to its local electronic environment, making it a precise probe for structural and conformational changes. alfa-chemistry.combiophysics.org

For a compound like 4-Amino-1,1-difluorobutan-2-ol, the two fluorine atoms are diastereotopic due to the adjacent chiral center at C2. This means they are chemically non-equivalent and are expected to show distinct signals in the ¹⁹F NMR spectrum, likely appearing as a complex multiplet due to coupling with each other (geminal ²JFF coupling) and with protons on adjacent carbon atoms (vicinal ³JHF coupling).

The typical chemical shift range for fluorine atoms in a -CF₂- group is between +80 to +140 ppm relative to CFCl₃. ucsb.eduslideshare.net However, the exact chemical shifts for this compound would be influenced by the neighboring hydroxyl and amino groups.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Various Fluorine-Containing Groups This table provides general reference ranges and may vary based on solvent, temperature, and specific molecular structure.

| Type of Compound | Chemical Shift Range (ppm) Relative to CFCl₃ |

| -CF- | +140 to +250 |

| -CF₂- | +80 to +140 |

| -CF₃ | +40 to +80 |

| Ar-F | +80 to +170 |

| F-C=O | -70 to -20 |

| Data sourced from Bruker Almanac, 1991 and other compilations. ucsb.eduslideshare.net |

Quantitative ¹⁹F NMR can also be employed to determine the purity and concentration of fluorinated compounds with high accuracy. researchgate.net

Scalar coupling, or J-coupling, between fluorine and hydrogen nuclei (JFH) provides critical information about molecular geometry and connectivity. This coupling can occur through bonds (typically over 2-4 bonds) or through space.

In fluorinated amino alcohols, intramolecular hydrogen bonding can play a significant role in dictating the preferred conformation and can be observed via NMR. researchgate.netnih.gov For this compound, intramolecular hydrogen bonds could form between the hydroxyl proton (-OH) or amine protons (-NH₂) and one of the fluorine atoms. Such an interaction can bring the proton and fluorine atom into close spatial proximity, resulting in a measurable through-space ¹hJHF coupling constant. nih.gov

The magnitude of this coupling constant is highly dependent on the H-F distance and the H-F bond angle. The observation of such a coupling provides unambiguous proof of a hydrogen-bonding interaction in solution. researchgate.netacs.org For example, a study on fluorinated amino alcohols revealed that experimental JFH couplings could only be accurately reproduced by theoretical models when explicit solvation and the coexistence of hydrogen-bond-assisted and through-space interactions were considered. researchgate.net

Table 2: Representative J-Coupling Constants Involving Fluorine

| Coupling Type | Description | Typical Magnitude (Hz) | Structural Information |

| ¹hJHF | Through-space H-F coupling | 1 - 20+ | Indicates close spatial proximity, often due to H-bonding. researchgate.netnih.gov |

| ²JFF | Geminal F-F coupling | 150 - 350 | Present in -CF₂- groups. |

| ³JHF | Vicinal H-F coupling | 1 - 45 | Depends on the dihedral angle (Karplus relationship). |

| ²JCF | Geminal C-F coupling | 15 - 30 | Connects F to its attached carbon. |

The detection of a ¹hJOH-F coupling in the NMR spectrum of this compound would be strong evidence for a conformation stabilized by an O-H···F intramolecular hydrogen bond. nih.gov

The flexibility of the butyl chain in this compound allows it to adopt multiple conformations in solution. Understanding these conformational preferences is crucial as they can dictate the molecule's biological function. Multi-nuclear and multi-dimensional NMR techniques are powerful tools for this purpose. scielo.br

¹H NMR: Analysis of vicinal proton-proton coupling constants (³JHH) can provide information about the dihedral angles along the carbon backbone, helping to define the preferred staggered conformations (anti vs. gauche).

¹⁹F NMR: As discussed, the non-equivalence of the fluorine atoms and their coupling constants to nearby protons are sensitive indicators of the conformational state.

¹³C NMR: The chemical shifts of the carbon atoms, particularly those bonded to fluorine, are indicative of the local electronic environment and conformation.

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY, detect through-space correlations between nuclei that are close to each other (typically < 5 Å). For this compound, NOE correlations between protons on C1 and C3, or between the amine protons and protons along the chain, could help to define the folded or extended nature of the molecule.

Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can provide information about the thermodynamics of conformational exchange. scielo.br Changes in chemical shifts and coupling constants with temperature can be used to determine the relative energies of different conformers.

Together, these multi-nuclear NMR experiments allow for a detailed mapping of the conformational landscape of difluorinated amino alcohols, revealing how factors like hydrogen bonding and steric hindrance influence their three-dimensional structure in solution. researchgate.netnih.govfrontiersin.org

Complementary Spectroscopic Techniques in Fluoroamino Alcohol Characterization

While NMR is the cornerstone for detailed structural and conformational analysis, other spectroscopic techniques provide complementary and confirmatory information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. In the case of this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches of the alkyl chain, and the strong C-F bond stretches. semanticscholar.org The position of the O-H and N-H stretching bands can also provide evidence of hydrogen bonding; a broader, lower-frequency band is indicative of involvement in a hydrogen bond. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, thereby confirming its elemental composition. rsc.org Fragmentation patterns observed in the mass spectrum can also provide structural information, helping to piece together the molecular framework.

By combining the detailed structural and dynamic information from multi-nuclear NMR with the functional group and molecular weight data from IR and MS, a comprehensive and unambiguous characterization of this compound can be achieved.

Advanced Applications of 4 Amino 1,1 Difluorobutan 2 Ol As a Versatile Chemical Synthon

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of synthetic methodologies that utilize chiral building blocks. 4-Amino-1,1-difluorobutan-2-ol, with its stereodefined centers, serves as an excellent starting material for the synthesis of complex molecules with precise three-dimensional architectures. The presence of both an amino and a hydroxyl group allows for sequential and regioselective modifications, enabling the construction of intricate molecular frameworks.

The difluoromethyl group in this compound can act as a bioisostere for a hydroxyl or thiol group, or as a lipophilic hydrogen bond donor, which can lead to improved pharmacokinetic and pharmacodynamic properties of the final molecule. While specific examples of complex natural product synthesis starting directly from this compound are not extensively documented in publicly available literature, the principles of chiral pool synthesis strongly support its utility. Analogous fluorinated amino alcohols have been successfully employed in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators.

Table 1: Key Transformations of Chiral Amino Alcohols in Complex Molecule Synthesis

| Reaction Type | Functional Group Transformation | Resulting Structure | Potential Application |

| N-Acylation / N-Alkylation | Amine to Amide/Substituted Amine | Elongated carbon chain with new functional groups | Synthesis of alkaloids and other nitrogenous natural products |

| O-Alkylation / O-Acylation | Alcohol to Ether/Ester | Modified polarity and steric hindrance | Prodrug synthesis, modification of solubility |

| Cyclization (intramolecular) | Formation of a heterocyclic ring | Pyrrolidines, piperidines, oxazolidinones | Core structures of many pharmaceuticals |

| Oxidation of Alcohol | Alcohol to Ketone | Introduction of a carbonyl group for further functionalization | Access to a wider range of derivatives |

| C-C Bond Formation | Coupling reactions at various positions | Construction of complex carbon skeletons | Total synthesis of complex natural products |

Design and Application in Ligand Chemistry for Asymmetric Catalysis

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Chiral 1,2-amino alcohols are a well-established class of ligands that can coordinate to a variety of metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. This compound is a promising candidate for the development of novel chiral ligands.

The amino and hydroxyl groups can act as a bidentate ligand, coordinating to a metal center to form a stable five-membered chelate ring. The stereochemistry of the amino alcohol backbone dictates the facial selectivity of the catalyzed reaction. The difluoromethyl group, while not directly involved in coordination, can influence the electronic properties and steric bulk of the ligand, potentially leading to improved catalytic activity and enantioselectivity.

Table 2: Potential Applications of Ligands Derived from this compound in Asymmetric Catalysis

| Asymmetric Reaction | Catalyst System | Product Type | Significance |

| Hydrogenation of ketones | Ruthenium- or Rhodium-amino alcohol complex | Chiral secondary alcohols | Key intermediates in pharmaceutical synthesis |

| Aldol reactions | Zinc- or Titanium-amino alcohol complex | Chiral β-hydroxy ketones | Versatile building blocks for natural product synthesis |

| Diels-Alder reactions | Copper- or Lewis acid-amino alcohol complex | Chiral cyclic compounds | Rapid construction of complex ring systems |

| Grignard additions to aldehydes | Titanium-amino alcohol complex | Chiral secondary alcohols | Enantioselective C-C bond formation |

While specific ligands derived from this compound are not yet prevalent in the literature, the modular nature of ligand synthesis allows for its facile incorporation into established ligand scaffolds. The unique electronic and steric properties of the difluoromethyl group could lead to the discovery of new catalysts with enhanced performance.

Precursor to Structurally Diverse Fluorinated Heterocycles and Derivatives

Fluorinated heterocycles are of immense importance in medicinal chemistry, with a significant number of approved drugs containing these motifs. This compound provides a versatile platform for the synthesis of a variety of fluorinated nitrogen- and oxygen-containing heterocycles. The bifunctional nature of the molecule allows for a range of cyclization strategies to be employed.

For instance, intramolecular nucleophilic substitution or reductive amination can lead to the formation of fluorinated pyrrolidines and piperidines, which are common scaffolds in drug molecules. Furthermore, reaction of the amino alcohol with phosgene (B1210022) or its equivalents can yield oxazolidinones, another important class of heterocyclic compounds with diverse biological activities. The difluoromethyl group can be strategically positioned on the heterocyclic ring, influencing its conformation and interaction with biological targets.

Table 3: Examples of Fluorinated Heterocycles Potentially Synthesized from this compound

| Heterocycle Class | Synthetic Strategy | Key Features |

| Difluoromethyl-substituted Pyrrolidines | Intramolecular cyclization via activation of the hydroxyl group | Chiral, fluorinated five-membered nitrogen heterocycle |

| Difluoromethyl-substituted Piperidines | Ring-closing metathesis of an N-alkenylated derivative | Chiral, fluorinated six-membered nitrogen heterocycle |

| Difluoromethyl-substituted Oxazolidinones | Reaction with a carbonylating agent (e.g., phosgene, CDI) | Chiral, five-membered ring with nitrogen and oxygen |

| Difluoromethyl-substituted Morpholines | Intramolecular etherification followed by cyclization | Chiral, six-membered ring containing nitrogen and oxygen |

The development of efficient synthetic routes to these and other novel fluorinated heterocycles from this compound is an active area of research with the potential to deliver new chemical entities for drug discovery programs.

Integration into Peptidomimetics and Biologically Relevant Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability towards proteolytic degradation and better oral bioavailability. The incorporation of unnatural amino acids and their derivatives is a key strategy in the design of peptidomimetics. This compound can be considered a fluorinated γ-amino acid analogue and serves as a valuable building block for the construction of peptidomimetic scaffolds.

The difluoromethyl group can introduce conformational constraints into a peptide backbone, influencing its secondary structure and potentially locking it into a bioactive conformation. Furthermore, the increased lipophilicity imparted by the fluorine atoms can enhance the cell permeability of the resulting peptidomimetic. The amino and hydroxyl groups provide handles for incorporation into a peptide chain via standard peptide coupling protocols or for the synthesis of more complex, non-peptidic scaffolds.

Table 4: Potential Roles of this compound in Peptidomimetic Design

| Peptidomimetic Strategy | Role of this compound | Expected Outcome |

| Backbone Modification | Replacement of a natural amino acid residue | Increased proteolytic stability, altered conformation |

| Dipeptide Isostere | Used to mimic a dipeptide unit | Constrained backbone, improved receptor binding |

| Scaffold for Non-peptidic Mimetics | As a starting point for the synthesis of rigid scaffolds | Presentation of pharmacophoric groups in a defined orientation |

| Introduction of Fluorine | To modulate physicochemical properties | Enhanced metabolic stability and cell permeability |

The integration of this compound into peptidomimetics offers a promising avenue for the development of novel therapeutic agents with improved drug-like properties. Its unique combination of chirality, functionality, and fluorine substitution makes it a powerful tool for medicinal chemists.

Future Perspectives and Emerging Directions in Fluorinated Amino Alcohol Research

Development of Novel and Sustainable Synthetic Methodologies for 4-Amino-1,1-difluorobutan-2-ol

The future of synthesizing this compound and related structures is intrinsically linked to the principles of green chemistry. tandfonline.comdovepress.com Current efforts are focused on developing methods that are not only efficient and selective but also environmentally benign and economically viable. digitellinc.comresearchgate.net Key emerging strategies include biocatalysis, flow chemistry, and the use of less hazardous fluorinating agents.

Biocatalysis: Enzymes offer a powerful tool for the stereoselective synthesis of chiral fluorinated molecules under mild conditions. mdpi.comresearchgate.net The use of enzymes like dehydrogenases and transaminases could enable the asymmetric synthesis of this compound from prochiral fluorinated precursors. nih.gov For instance, the enzymatic reduction of a corresponding fluorinated ketone could yield the desired alcohol with high enantiomeric purity, a significant advantage over many traditional chemical methods. researchgate.net

Flow Chemistry: Continuous flow reactors are gaining traction for organofluorine synthesis. They offer enhanced safety by minimizing the accumulation of potentially hazardous intermediates, improved heat and mass transfer, and the ability to scale up reactions efficiently. The synthesis of fluorinated building blocks using flow chemistry can lead to higher yields and shorter reaction times compared to batch processes.

| Methodology | Key Advantages | Potential Precursors for this compound | Challenges |

|---|---|---|---|

| Biocatalysis (e.g., using Dehydrogenases) | High stereoselectivity, mild reaction conditions, reduced waste. mdpi.com | 4-Amino-1,1-difluorobutan-2-one | Enzyme stability and substrate scope. |

| Flow Chemistry | Enhanced safety, scalability, improved process control. | Fluorinated aldehydes and imines | Initial setup cost, potential for clogging. |

| Catalytic Nucleophilic Fluorination | Use of simple fluoride (B91410) salts, high atom economy. | Epoxide or unsaturated precursors | Catalyst development and stability. |

Exploration of Untapped Reactivity Profiles and Transformations of Difluorinated Amino Alcohols

The gem-difluoromethylene group in this compound exerts a profound electronic influence on the rest of the molecule, creating unique reactivity profiles that are yet to be fully explored. The strong electron-withdrawing nature of the two fluorine atoms can significantly decrease the basicity (pKa) of the neighboring amino group and increase the acidity of the hydroxyl proton. nih.govmdpi.com

Future research will likely focus on leveraging this unique reactivity. For example, the altered pKa of the amino group could be exploited in selective N-functionalization reactions that might be difficult to achieve with its non-fluorinated counterparts. Similarly, the hydroxyl group can be a handle for further transformations, such as conversion into other functional groups or for building more complex molecules. nih.govnih.gov

Transformations of the core structure are also a promising area. For instance, the difluoromethyl group, often accessible via hydrogenation of a gem-difluoroalkene, is known as a lipophilic hydrogen bond donor and can serve as a bioisostere of alcohol or thiol groups. nih.gov Exploring the conversion of the 1,1-difluoroethyl moiety in this compound could lead to novel compounds with interesting biological or material properties. acs.org

| Functional Group | Influence of CF2 Group | Potential Transformation | Resulting Structure/Application |

|---|---|---|---|

| Amino Group (-NH2) | Reduced basicity (lower pKa). nih.gov | Selective N-acylation, N-alkylation. | Novel amides, peptides, and complex amines. |

| Hydroxyl Group (-OH) | Increased acidity, modified reactivity. | Oxidation, etherification, esterification. nih.gov | Fluorinated ketones, ethers, and esters. |

| Carbon-Fluorine Bonds | High stability, potential for C-H activation on adjacent carbons. | Catalytic functionalization of the carbon backbone. | More complex, substituted fluorinated scaffolds. |

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry is becoming an indispensable tool for accelerating research in organofluorine chemistry. nih.gov Methods like Density Functional Theory (DFT) allow for the in-silico investigation of molecular structures, electronic properties, and reaction mechanisms. researchgate.netnih.govmdpi.com For a molecule like this compound, computational modeling can predict its conformational preferences, the stability of reaction intermediates, and the activation barriers for potential transformations. nih.gov

This predictive power enables a more rational approach to experimental design. Instead of relying solely on trial and error, researchers can use computational screening to identify the most promising synthetic routes or to design novel catalysts tailored for specific reactions. arxiv.org For example, DFT calculations can help understand how different solvents or catalysts might influence the stereochemical outcome of a reaction, guiding the development of highly selective synthetic methods. aip.orgiaea.org

Furthermore, the integration of machine learning and artificial intelligence with quantum chemical data is an emerging frontier. researchgate.net These models can be trained on large datasets of known fluorinated compounds to predict properties like reactivity, solubility, or even potential biological activity, significantly speeding up the discovery and optimization of new molecules and materials derived from fluorinated amino alcohols.

Expansion of Applications in Material Science and Catalysis Beyond Current Scope

While fluorinated compounds are well-established in pharmaceuticals, their potential in material science and catalysis is vast and underexplored. The unique properties of fluorinated amino alcohols make them promising candidates for creating advanced materials and novel catalytic systems.

Material Science: Fluoropolymers are known for their exceptional chemical inertness, thermal stability, and low surface energy. acs.orgwikipedia.org Incorporating polar functional groups like the amino and hydroxyl groups of this compound into a polymer backbone could lead to "smart" materials. These materials could exhibit stimuli-responsive behavior or have tailored surface properties, making them suitable for applications in sensors, biomedical devices, or advanced coatings. nih.govnih.gov The presence of both hydrogen-bond-donating (-OH, -NH2) and accepting (F) sites could lead to materials with unique self-assembly and intermolecular interaction profiles.

Catalysis: Chiral β-amino alcohols are effective organocatalysts for a variety of asymmetric reactions. mdpi.com The introduction of fluorine atoms can enhance the efficacy and stereoselectivity of these catalysts. mdpi.com The electron-withdrawing nature of the difluoro group can influence the acidity and hydrogen-bonding capabilities of the alcohol and amino moieties, potentially leading to more active and selective catalysts for reactions like aldol additions or Michael reactions. nih.govmdpi.com Additionally, fluorinated alcohols themselves have been shown to be remarkable solvents that can promote challenging catalytic reactions, suggesting that molecules like this compound could also be explored as catalytic additives or media. rsc.org

Q & A

Q. What are the most reliable synthetic routes for 4-Amino-1,1-difluorobutan-2-ol, and how can purity be optimized?

Methodological Answer: A common approach involves fluorination of precursor alcohols or amines using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, fluorination of 4-amino-2-butanone derivatives could yield the target compound. Purity optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification via column chromatography or recrystallization. HPLC (>95% purity criteria, as in ) and NMR (to confirm structural integrity of fluorinated positions) are critical for quality assessment. Storage under inert gas at 2–8°C (as in ) prevents degradation.

Q. How can the stability of this compound be evaluated under varying experimental conditions?

Methodological Answer: Stability studies should assess:

- pH dependence : Incubate the compound in buffered solutions (pH 3–10) and monitor decomposition via UV-Vis or LC-MS.

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify degradation temperatures.

- Light sensitivity : Expose to UV/visible light and track changes in NMR or IR spectra.

Reference safety protocols for fluorinated compounds () to ensure safe handling during testing.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Directly probes the difluoro motif, with chemical shifts indicating electronic environment (e.g., deshielding due to adjacent amino groups).

- ¹H NMR : Resolves splitting patterns from vicinal fluorines (J-coupling ~47–50 Hz).

- IR Spectroscopy : Identifies NH (stretch ~3300 cm⁻¹) and OH (broad ~3400 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and isotopic patterns from fluorine atoms.

Cross-referencing with databases like PubChem () ensures accurate spectral assignments.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for reactions at the fluorinated carbons. Parameters to analyze:

- Electrostatic potential maps : Highlight nucleophilic attack sites.

- Frontier Molecular Orbitals (FMOs) : Predict regioselectivity based on HOMO-LUMO gaps.

Tools like Gaussian or ORCA, combined with molecular dynamics simulations (), can validate experimental kinetics. Compare results with analogous fluorinated alcohols () to identify trends.

Q. What strategies resolve contradictions in reported biological activity data for fluorinated amino alcohols like this compound?

Methodological Answer:

- Meta-analysis : Use platforms like Connected Papers () to aggregate studies and identify confounding variables (e.g., impurities, assay protocols).

- Reproducibility testing : Replicate key experiments under standardized conditions (pH, temperature, solvent).

- Impurity profiling : Employ LC-MS/MS to detect trace byproducts (e.g., dehydrofluorinated derivatives) that may influence bioactivity.

Triangulate findings with structural analogs (e.g., ’s chiral amino alcohols) to isolate structure-activity relationships.

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP, Evans’ oxazaborolidines) in catalytic cycles to induce stereocontrol during fluorination or amination.

- Kinetic resolution : Enzymatic methods (lipases, esterases) can separate enantiomers via selective ester hydrolysis.

Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For stereochemical assignments, compare with literature on similar compounds (e.g., ’s (S)-configured amino alcohol).

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

Methodological Answer:

- Reagent compatibility : Transition from batch to flow chemistry to manage exothermic fluorination steps.

- Purification bottlenecks : Replace column chromatography with crystallization or distillation (optimize solvent systems via Hansen solubility parameters).

- Byproduct mitigation : Use in-situ IR or Raman spectroscopy for real-time monitoring of reaction intermediates (’s profiling methods).

Scale-down DOE (Design of Experiments) identifies critical process parameters (CPPs) affecting yield and purity.

Data Analysis & Validation

Q. How should researchers validate contradictory NMR data for fluorinated compounds like this compound?

Methodological Answer:

- Cross-validation : Compare ¹H, ¹³C, and ¹⁹F NMR data with computational predictions (DFT-calculated shifts).

- Decoupling experiments : Use ¹⁹F-¹H HOESY to confirm through-space interactions between fluorine and protons.

- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., ’s fluorobenzene-d₅).

Contradictions may arise from solvent effects or dynamic processes (e.g., rotamers); variable-temperature NMR can clarify.

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of fluorinated amino alcohols?

Methodological Answer:

- Nonlinear regression : Fit data to Hill or log-logistic models (IC₅₀/EC₅₀ calculations).

- ANOVA with post-hoc tests : Identify significant differences between treatment groups.

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining toxicity, solubility, and metabolic stability).

Follow guidelines from regulatory databases (’s FDA/EPA resources) for protocol standardization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.